Sniper(abl)-062
Description
Chemical Identity and Structural Characterization of SNIPER(ABL)-062
Systematic Nomenclature and Molecular Formula
This compound is a synthetic hybrid molecule comprising three distinct components:
- ABL allosteric inhibitor moiety : Derived from ABL001, a validated allosteric inhibitor targeting the myristoyl pocket of ABL kinase.
- cIAP1 ligand moiety : Based on a derivative of LCL-161, a second mitochondrial-derived activator of caspases (SMAC) mimetic that binds to the baculovirus IAP repeat (BIR) domain of cIAP1.
- PEG-containing linker : A variable-length polyethylene glycol unit connecting the two ligands, optimized for spatial compatibility and proteasomal recruitment.
While the exact systematic IUPAC name and molecular formula remain proprietary, the structural architecture can be generalized as follows:
- Molecular framework : [ABL001 derivative]-PEG-[LCL-161 derivative]
- Key functional groups : Amide bonds (linker attachment), tertiary amines (ABL binding), and pyrrolidine rings (cIAP1 interaction).
Table 1. Structural Components of this compound
| Component | Functional Role | Key Structural Features |
|---|---|---|
| ABL001 derivative | Allosteric BCR-ABL binding | Myristoyl pocket engagement |
| LCL-161 derivative | cIAP1 recruitment | BIR domain interaction |
| PEG linker | Spatial orientation optimization | Ethylene oxide repeating units |
Three-Dimensional Structural Analysis
X-ray Crystallography Data
No publicly available X-ray crystallography data exists for this compound itself. However, its design leveraged structural insights from the PDB 3K5V crystal structure, which resolves ABL kinase in complex with GNF-2, a prototypical allosteric inhibitor. Key design considerations included:
- Binding pose conservation : The ABL001 derivative moiety occupies the myristoyl pocket, mimicking the orientation of GNF-2’s trifluoromethylphenyl group.
- Linker trajectory : Molecular dynamics simulations suggested that a PEG-based linker optimally spans the 18–22 Å distance between the ABL allosteric site and cIAP1’s solvent-accessible surface.
Computational Molecular Modeling Predictions
Density functional theory (DFT) and molecular docking studies informed the linker length and flexibility:
- Optimal PEG units : A 6–8 ethylene oxide repeat configuration minimized steric clashes while maintaining ternary complex stability.
- Conformational entropy : The PEG linker’s torsional flexibility (estimated ΔG = -9.3 kcal/mol) enabled adaptive binding to cIAP1’s BIR3 domain.
- Ternary complex stability : Molecular dynamics simulations predicted a binding energy of -11.2 kcal/mol for the this compound–BCR-ABL–cIAP1 complex.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profile
While detailed NMR spectra are not disclosed in public literature, the synthesis of this compound likely employed standard characterization techniques:
- ¹H NMR : Expected signals include aromatic protons (δ 7.2–8.1 ppm, ABL001 moiety), PEG methylene protons (δ 3.5–3.7 ppm), and pyrrolidine ring protons (δ 2.8–3.2 ppm, cIAP1 ligand).
- ¹³C NMR : Peaks corresponding to carbonyl carbons (δ 165–170 ppm, amide bonds) and quaternary carbons (δ 125–135 ppm, aromatic systems) would confirm linker connectivity.
Mass Spectrometry Fragmentation Patterns
High-resolution mass spectrometry (HRMS) data validates the molecular ion and linker integrity:
Table 2. Predicted Spectroscopic Features
| Technique | Key Signatures |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.2–8.1 ppm), PEG methylenes (δ 3.5–3.7 ppm) |
| HRMS | Molecular ion cluster ≈950–1,050 Da, PEG-related fragments (m/z 88, 133) |
Properties
Molecular Formula |
C53H63ClF2N10O9S |
|---|---|
Molecular Weight |
1089.6 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1 |
InChI Key |
ZFKMAJWPPZNUKT-DVTWHOCZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Origin of Product |
United States |
Preparation Methods
Cyclohexylalanine Core Construction
Thiazole Ring Formation
- Hantzsch thiazole synthesis between cysteine ethyl ester and 2-bromo-1-(4-chlorophenyl)ethan-1-one generates the thiazole-4-carbonyl moiety.
Synthesis of IAP Ligand (LCL-161 Derivative)
The IAP-binding moiety originates from LCL-161, modified for linker conjugation:
Chlorodifluoromethoxy Phenol Intermediate
Carbamate Linker Installation
- Reaction with triphosgene and subsequent treatment with triethylamine forms the reactive chloroformate intermediate.
Linker Assembly and Final Conjugation
The PEG-based linker is integrated through sequential coupling reactions:
Triethylene Glycol (TEG) Spacer
Final Assembly
- Amide coupling : The ABL001 derivative reacts with the TEG linker’s primary amine using HATU/DIPEA.
- Carbamate formation : The IAP ligand’s chloroformate reacts with the linker’s secondary amine.
Characterization and Analytical Data
Critical quality control parameters for this compound include:
Nuclear magnetic resonance (NMR) data key assignments:
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 7.89 (d, J=8.4 Hz, 2H, aryl-H).
- ¹³C NMR : 172.8 ppm (carbamate carbonyl), 165.4 ppm (thiazole C-2).
Challenges in Synthesis and Optimization
Stereochemical Control
PEG Linker Hydrophilicity
Scalability Issues
- Large-scale HATU-mediated couplings are cost-prohibitive. Recent optimizations use mixed anhydride methods (ClCO₂Et/NMM).
Comparative Analysis of this compound and Analogues
Table 2 contrasts this compound with related PROTACs:
| Compound | ABL1 IC₅₀ (nM) | cIAP1 IC₅₀ (nM) | Degradation EC₅₀ (nM) |
|---|---|---|---|
| This compound | 360 | 86 | 30–100 |
| SNIPER(ABL)-21 | 2000 | 220 | ≥5000 |
| SNIPER(ABL)-64 | 340 | >1000 | Inactive |
Data source: ACS Medicinal Chemistry Letters (2017).
Chemical Reactions Analysis
Types of Reactions
Sniper(abl)-062 undergoes several types of chemical reactions, including:
Ubiquitylation: The compound induces the ubiquitylation of the BCR-ABL protein by recruiting IAP ubiquitin ligases.
Proteasomal Degradation: Following ubiquitylation, the BCR-ABL protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Imatinib or its derivatives, MeBS or its derivatives, bifunctional linkers, peptide coupling reagents.
Conditions: Organic solvents (e.g., dimethylformamide), catalysts (e.g., N,N’-diisopropylcarbodiimide), and purification techniques (e.g., HPLC)
Major Products
The major product of these reactions is the degradation of the BCR-ABL protein, leading to a reduction in cell growth and proliferation in CML .
Scientific Research Applications
Scientific Research Applications of SNIPER(ABL)-062
This compound is a protein degradation inducer that binds to the allosteric site of the oncogenic BCR-ABL protein . It is designed using the Specific and Nongenetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Erasers (SNIPERs) platform . This compound has shown potential as an anticancer drug against BCR-ABL-positive chronic myelogenous leukemia (CML) .
SNIPER Platform
SNIPERs are hybrid molecules with two distinct ligand moieties: one for the protein of interest (POI) and the other for IAP, covalently linked to form a single molecule . Once bound to SNIPERs, IAP proteins function as E3 ubiquitin ligases, promoting ubiquitination of the POI tethered to the SNIPER molecule, leading to selective protein degradation of the POI by the proteasome . this compound has strong binding affinities with cIAP1/2, ABL1, and XIAP . It can cause complete BCR-ABL degradation and inhibit BCR-ABL-mediated signaling pathways .
Development and Activity
Researchers designed, synthesized, and assessed novel SNIPER molecules that bind to the allosteric site of BCR-ABL in biological experiments . this compound (also referred to as compound 6 ) was found to have desirable binding affinities against ABL1, cIAP1/2, and XIAP, resulting in potent BCR-ABL degradation .
In vitro, this compound demonstrated effective degradation of BCR-ABL starting at 30 nM, with maximum activity at 100–300 nM in K562 cells .
Overcoming Drug Resistance
This compound targets the allosteric site of BCR-ABL1 protein . Studies show the ability of PROTAC technology to overcome drug resistance caused by ABL-1 ATP-binding site mutations .
High-Dose Hook Effect
At higher concentrations, the protein knockdown activity of SNIPERs and PROTACs can be attenuated . SNIPER(ABL)-39, for example, shows effective protein knockdown activity at concentrations ≥10 nM, with maximum activity at 100 nM, but diminished activity at 1 µM . This is due to the "high-dose hook effect," where an excess amount of hybrid molecules suppresses the formation of the ternary complex required for protein knockdown activity .
Mechanism of Action
Sniper(abl)-062 exerts its effects by inducing the degradation of the BCR-ABL protein. The compound binds to the BCR-ABL protein through its ABL inhibitor moiety and recruits IAP ubiquitin ligases via its IAP ligand moiety. This leads to the ubiquitylation of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell growth and proliferation, making this compound a promising therapeutic agent for CML .
Comparison with Similar Compounds
Key Pharmacological Data :
- Binding Affinities : IC₅₀ values of 360 nM (ABL1), 86 nM (cIAP1), 140 nM (cIAP2), and 120 nM (XIAP) .
- Degradation Efficacy : DC₅₀ (50% degradation concentration) of 30 nM and Dₘₐₓ (maximum degradation) >70% in K562 cells .
- Functional Impact : Suppresses phosphorylation of STAT5 and CrkL (BCR-ABL downstream effectors) at 100 nM, comparable to asciminib .
SNIPER(ABL) Series
Table 1: Comparative Activity of SNIPER(ABL) Compounds
| Compound | ABL1 IC₅₀ (nM) | cIAP1 IC₅₀ (nM) | cIAP2 IC₅₀ (nM) | XIAP IC₅₀ (nM) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|---|
| SNIPER(ABL)-062 | 360 | 86 | 140 | 120 | 30 | >70 |
| SNIPER(ABL)-21 | 2000 | 220 | 330 | 94 | ≥5000 | <20 |
| SNIPER(ABL)-39 | 120* | 45* | 90* | 80* | 10 | >90 |
| SNIPER(ABL)-64 | 340 | >1000 | >1000 | >1000 | N/A | 0 |
*Data approximated from SNIPER(ABL)-39 studies .
Key Findings :
- This compound outperforms SNIPER(ABL)-21 in binding affinity and degradation potency due to optimized linker chemistry and IAP recruitment .
- SNIPER(ABL)-39 , which uses dasatinib (a kinase inhibitor) instead of allosteric ligands, shows superior DC₅₀ (10 nM) but lacks activity against T315I mutations .
- SNIPER(ABL)-64 (negative control) validates the necessity of IAP binding for degradation .
PROTACs and Other Degraders
Table 2: Comparison with PROTACs
| Compound | Target | E3 Ligase | DC₅₀ (nM) | Resistance to T315I |
|---|---|---|---|---|
| This compound | BCR-ABL | cIAP1/XIAP | 30 | No* |
| PROTAC-ABL-1 | BCR-ABL | VHL/CRBN | 50 | Yes |
| Asciminib | BCR-ABL | N/A (inhibitor) | N/A | Yes |
*this compound binds allosterically but relies on wild-type BCR-ABL .
Key Insights :
- PROTACs (e.g., CRBN-based) show broader E3 ligase versatility but face "hook effects" at high concentrations .
- Asciminib, a non-degrading allosteric inhibitor, shares this compound’s mutation resistance profile but lacks degradation-mediated sustained efficacy .
Mechanistic Advantages and Limitations
Advantages of this compound :
- Allosteric Targeting : Avoids competition with ATP-binding site inhibitors (e.g., imatinib) .
- Dual E3 Recruitment : Engages cIAP1 and XIAP, enhancing degradation robustness .
- Low Off-Target Effects: Minimal degradation of non-target proteins (e.g., cyclin B1, MCL-1) .
Limitations :
Q & A
Q. What is the molecular mechanism of SNIPER(ABL)-062 in inducing BCR-ABL degradation?
this compound operates via a proteolysis-targeting chimera (PROTAC) mechanism, linking an ABL1-binding warhead to an E3 ubiquitin ligase (cIAP1/2 and XIAP) recruiter. This ternary complex formation triggers ubiquitination and subsequent proteasomal degradation of BCR-ABL. Validation methods include Western blotting for protein degradation and co-immunoprecipitation to confirm ternary complex assembly .
Q. Which experimental models are appropriate for assessing this compound's efficacy?
In vitro: BCR-ABL-positive cell lines (e.g., K562 CML cells) are used to measure degradation kinetics (via time-course Western blotting) and anti-proliferative effects (via MTT assays). In vivo: Murine xenograft models with BCR-ABL-driven tumors assess pharmacokinetics and tumor regression. Dose-response curves and LC-MS/MS validate compound stability in plasma .
Q. What key structural features of this compound are critical for target engagement?
The compound comprises three domains:
- Warhead : Binds the ABL1 kinase domain (allosteric site).
- Linker : Optimized length/chemistry to enable E3 ligase recruitment.
- E3 ligand : Targets cIAP1/2 or XIAP. Structure-activity relationship (SAR) studies using truncated analogs identify essential moieties .
Q. How do researchers validate target engagement and degradation in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirms ABL1 binding by measuring thermal stability shifts.
- Ubiquitination Assays : Immunoprecipitation followed by anti-ubiquitin Western blotting.
- CRISPR Knockout : Ablation of E3 ligases (e.g., cIAP1) tests degradation dependency .
Advanced Research Questions
Q. How can linker chemistry be optimized to enhance ternary complex formation?
Rational design involves molecular dynamics simulations to predict linker flexibility and solvent accessibility. In vitro binding assays (SPR or ITC) quantify ABL1-E3 ligase proximity. For example, polyethylene glycol (PEG)-based linkers improve solubility, while rigid aromatic spacers may reduce entropic penalties during complex formation .
Q. What strategies address discrepancies between in vitro binding affinity and cellular degradation efficiency?
Contradictions may arise from poor cell permeability or lysosomal sequestration. Methodological solutions:
- Membrane Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA).
- Lysosomal Inhibition : Co-treatment with bafilomycin A1 to assess proteasomal vs. lysosomal degradation.
- Live-Cell Imaging : Fluorescently tagged this compound tracks subcellular localization .
Q. How can computational approaches predict off-target effects on non-ABL kinases?
Q. What statistical methods analyze time-course degradation data?
Nonlinear regression models (e.g., Michaelis-Menten kinetics) quantify degradation rates. Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates plasma concentration data with target occupancy. Bootstrap resampling evaluates uncertainty in degradation half-lives .
Q. How do systems biology approaches elucidate downstream signaling impacts?
Q. What methodologies assess tissue-specific E3 ligase recruitment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
